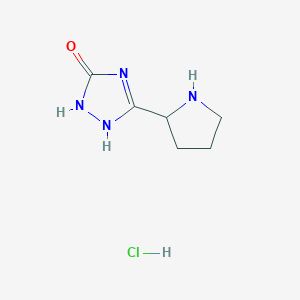
5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” is a chemical entity with specific properties and applications. It is often used in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled temperature and pressure].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography or crystallization].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving:
Bulk synthesis: Using large quantities of starting materials and reagents.
Automated systems: For precise control of reaction conditions.
Quality control: Ensuring the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents to yield [specific products].
Substitution: Replacement of functional groups under [specific conditions].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [temperature and solvent conditions].
Reduction: [Reducing agent] in the presence of [catalyst].
Substitution: [Reagent] under [temperature and solvent conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Yield of [specific reduced product].
Substitution: Production of [specific substituted product].
Scientific Research Applications
Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Binding to receptors: Interaction with [specific receptors] to modulate [biological processes].
Enzyme inhibition: Inhibition of [specific enzymes] leading to [desired effects].
Pathway modulation: Alteration of [specific pathways] to achieve [therapeutic outcomes].
Comparison with Similar Compounds
Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: [Description and comparison].
Compound B: [Description and comparison].
Compound C: [Description and comparison].
Each of these compounds has distinct properties and applications, making “this compound” unique in its specific uses and effects.
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-8-5(9-10-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,8,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZMKJQFMZVMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=O)NN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)C2=NC(=O)NN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














